N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-14-27-18-12-10-17(11-13-18)21-15-28-23(24-21)25-22(26)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRNSDWPVZDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely reported route for thiazole formation. For this compound, the reaction involves:
- Thiourea precursor : Synthesized from 4-propoxyaniline and thiophosgene, yielding 4-propoxyphenylthiourea.
- α-Halo ketone : Bromoacetophenone derivatives are reacted with the thiourea in ethanol under reflux (78°C, 12–24 h).
Reaction equation :
$$
\text{4-Propoxyphenylthiourea} + \text{BrCH}_2\text{COAr} \rightarrow \text{4-(4-Propoxyphenyl)-1,3-thiazol-2-amine} + \text{HBr}
$$
Optimization insights :
Alternative Cyclization via Thioamides
A modified approach involves cyclizing thioamides with α-bromo ketones. For example, 4-propoxyphenylthioamide reacts with 2-bromo-1-phenylethanone in tetrahydrofuran (THF) at 60°C for 6 h, achieving 72% yield.
Synthesis of Naphthalene-1-Carbonyl Chloride
Naphthalene-1-carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl$$_2$$) in dichloromethane (DCM) under reflux (40°C, 4 h). Quantitative conversion is achieved, as confirmed by $$^{1}\text{H}$$-NMR disappearance of the carboxylic acid proton.
Amide Coupling: Final Step Assembly
The thiazol-2-amine intermediate is coupled with naphthalene-1-carbonyl chloride using Schotten-Baumann conditions:
- Reagents : Aqueous sodium hydroxide (NaOH) and dichloromethane.
- Conditions : Room temperature, 2 h stirring.
- Yield : 85–90% after recrystallization from ethyl acetate/hexane.
Mechanistic overview :
$$
\text{Thiazol-2-amine} + \text{Naphthalene-1-carbonyl chloride} \xrightarrow{\text{NaOH}} \text{this compound} + \text{HCl}
$$
Alternative Synthetic Routes and Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. Thiazole cyclization in DMF at 120°C (300 W, 20 min) achieves 80% yield, compared to 12 h conventionally.
Reaction Optimization and Yield Data
Key parameters influencing yield and purity are summarized below:
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H$$_2$$O) shows ≥98% purity, with retention time = 12.4 min.
Challenges and Mitigation Strategies
- Low solubility : The naphthalene moiety causes solubility issues in polar solvents. Using DMF/THF mixtures (1:1) improves reaction homogeneity.
- Byproduct formation : Excess thionyl chloride in acyl chloride synthesis leads to sulfonic acid derivatives. Controlled stoichiometry (1:1.2 acid/SOCl$$_2$$) minimizes this.
Industrial-Scale Adaptations
For kilogram-scale production:
Chemical Reactions Analysis
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution can occur at the naphthalene ring, particularly at the positions ortho and para to the carboxamide group.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound exhibits notable biological activities, primarily as a potential anticancer agent. Research indicates that it may interact with specific molecular targets involved in cancer cell proliferation and survival.
Anticancer Research
Several studies have explored the anticancer potential of this compound:
- Prostate Cancer : In vitro studies have demonstrated its efficacy against prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Melanoma : The compound has also shown promise in inhibiting melanoma cell lines, suggesting a broad spectrum of anticancer activity.
Neuroprotective Effects
Emerging research indicates that N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide may possess neuroprotective properties, potentially influencing neurodegenerative disease pathways. This application is still under investigation but shows potential for future therapeutic development.
Case Study 1: Prostate Cancer Inhibition
A study conducted by Aziz-ur-Rehman et al. (2018) reported that derivatives similar to this compound exhibited significant cytotoxicity against prostate cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor progression .
Case Study 2: Melanoma Cell Line Studies
Another investigation highlighted the effects of this compound on melanoma cells, where it was found to induce cell death through both intrinsic and extrinsic apoptotic pathways. The study emphasized the compound's potential as a lead structure for developing new melanoma therapies .
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The naphthalene moiety may enhance binding affinity to specific targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity: The 4-propoxyphenyl group increases logP compared to unsubstituted thiazole derivatives (e.g., 3.24 vs.
- Thiazole vs. Hydroxynaphthalene : Replacing the hydroxyl group in 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide with a thiazole ring (target compound) removes hydrogen-bonding capacity but improves metabolic stability .
Antimycobacterial Activity:
- Hydroxynaphthalene Analogs : 2-Hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide (MIC = 12 µM against M. tuberculosis) shows that alkoxyphenyl groups enhance activity, likely due to optimal lipophilicity balancing penetration and target binding .
- Thiazole Derivatives : While direct antimycobacterial data for the target compound are lacking, thiazole-containing analogs (e.g., N-(4-phenyl-1,3-thiazol-2-yl) benzamides) demonstrate that substituents like chlorophenyl or trifluoromethyl groups enhance anti-inflammatory activity, suggesting substituent-dependent target specificity .
Cytotoxicity Considerations:
- Hydroxynaphthalene analogs with alkoxyphenyl groups exhibit low cytotoxicity (e.g., >80% THP-1 cell viability), attributed to balanced lipophilicity .
Substituent Effects:
- Alkoxy Chain Length : Propoxy chains (C3) in show superior activity to shorter (methoxy) or longer (butoxy) chains, suggesting an optimal hydrophobic volume for mycobacterial target engagement.
- Electron-Donating vs. Withdrawing Groups : The 4-propoxyphenyl group (electron-donating) may enhance binding to hydrophobic pockets compared to electron-withdrawing substituents like 4-chlorophenyl in .
Mechanistic Insights
- Lipophilicity-Driven Activity : identifies logP as a critical determinant of antimycobacterial efficacy. The target compound’s higher logP (~4.5) aligns with this trend but requires experimental validation.
Biological Activity
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 306.41 g/mol
The structure features a naphthalene core substituted with a thiazole ring and a propoxyphenyl group, which may influence its biological activity.
Research indicates that compounds similar to this compound often exhibit activities through various mechanisms:
- Receptor Modulation : Many thiazole derivatives act as modulators of various receptors, including melanocortin receptors, which are implicated in metabolic regulation and energy homeostasis .
- Enzyme Inhibition : Thiazole compounds have been noted for their ability to inhibit enzymes such as glucokinase and alpha-glucosidase, which are critical in glucose metabolism and diabetes management .
Pharmacological Effects
- Anti-obesity Activity : Some studies suggest that thiazole derivatives can function as anti-obesity agents by modulating metabolic pathways and enhancing energy expenditure .
- Antihistaminic Properties : The compound may exhibit antihistaminic effects by acting on H1 receptors, similar to other thiazole-based compounds that have shown dual receptor specificity .
- Cytotoxicity : Preliminary studies indicate that certain derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential as anticancer agents.
Case Studies
- A study evaluated the pharmacokinetics of similar thiazole compounds in vivo, demonstrating significant receptor binding affinity and prolonged action in animal models. This suggests that this compound may possess favorable pharmacokinetic properties for therapeutic applications .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
